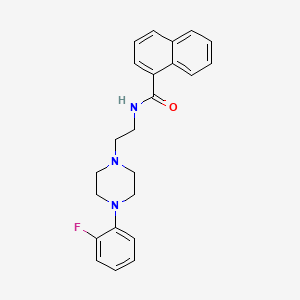
4-(Bencilsufánil)-2-cloropiridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzylsulfanyl)-2-chloropyridine is an organic compound that features a pyridine ring substituted with a benzylsulfanyl group at the 4-position and a chlorine atom at the 2-position
Aplicaciones Científicas De Investigación
4-(Benzylsulfanyl)-2-chloropyridine has been explored for various scientific research applications:
-
Medicinal Chemistry
- Investigated for its potential as an antimalarial agent due to its ability to inhibit the formation of β-hematin .
- Potential applications in the development of antibacterial and antifungal agents.
-
Materials Science
- Used as a building block for the synthesis of advanced materials with specific electronic and optical properties.
-
Biological Studies
- Studied for its interactions with biological macromolecules and its potential as a molecular probe.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylsulfanyl)-2-chloropyridine typically involves the nucleophilic substitution reaction of 2-chloropyridine with benzyl mercaptan. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack on the pyridine ring.
-
Step 1: Preparation of Benzyl Mercaptan
- Benzyl chloride is reacted with sodium hydrosulfide in an aqueous medium to produce benzyl mercaptan.
- Reaction conditions: Aqueous medium, room temperature.
-
Step 2: Nucleophilic Substitution
- Benzyl mercaptan is then reacted with 2-chloropyridine in the presence of a base.
- Reaction conditions: Solvent (e.g., dimethylformamide), base (e.g., sodium hydride), elevated temperature (e.g., 80-100°C).
Industrial Production Methods
Industrial production methods for 4-(Benzylsulfanyl)-2-chloropyridine would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzylsulfanyl)-2-chloropyridine can undergo various chemical reactions, including:
-
Oxidation
- The benzylsulfanyl group can be oxidized to form a sulfone or sulfoxide.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
-
Reduction
- The compound can be reduced to remove the chlorine atom or to modify the benzylsulfanyl group.
- Common reagents: Lithium aluminum hydride, sodium borohydride.
-
Substitution
- The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
- Common reagents: Ammonia, thiourea.
Major Products
Oxidation: 4-(Benzylsulfonyl)-2-chloropyridine, 4-(Benzylsulfinyl)-2-chloropyridine.
Reduction: 4-(Benzylsulfanyl)pyridine, 4-(Benzylsulfanyl)-2-aminopyridine.
Substitution: 4-(Benzylsulfanyl)-2-aminopyridine, 4-(Benzylsulfanyl)-2-thiopyridine.
Mecanismo De Acción
The mechanism of action of 4-(Benzylsulfanyl)-2-chloropyridine in biological systems involves its interaction with specific molecular targets. For instance, its antimalarial activity is attributed to the inhibition of β-hematin formation, which is crucial for the survival of the malaria parasite . The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Benzylsulfonyl)-2-chloropyridine
- 4-(Benzylsulfanyl)pyridine
- 4-(Benzylsulfanyl)-2-aminopyridine
Uniqueness
4-(Benzylsulfanyl)-2-chloropyridine is unique due to the presence of both a benzylsulfanyl group and a chlorine atom on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
4-benzylsulfanyl-2-chloropyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNS/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFNNSRGEYSAOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetonitrile](/img/structure/B2567321.png)



![(3E)-3-({[(4-fluorophenyl)methyl]amino}methylidene)-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione](/img/structure/B2567329.png)

![1-(4-Chlorophenyl)-2-((4-chlorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2567332.png)


![7-Fluoro-2-methyl-3-{[1-(quinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2567337.png)
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2567338.png)



